molecular formula C44H62N8O11 B8115618 Etamycin A

Etamycin A

Cat. No.: B8115618
M. Wt: 879.0 g/mol
InChI Key: SATIISJKSAELDC-QPFUEGANSA-N
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Description

Properties

IUPAC Name

3-hydroxy-N-[(3R,6S,7S,10S,13S,16S,22R,24R)-24-hydroxy-7,11,13,17,20-pentamethyl-16-(3-methylbutan-2-yl)-3-(2-methylpropyl)-2,5,9,12,15,18,21-heptaoxo-10-phenyl-8-oxa-1,4,11,14,17,20-hexazabicyclo[20.3.0]pentacosan-6-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H62N8O11/c1-23(2)19-30-42(60)52-21-29(53)20-31(52)43(61)49(8)22-33(55)50(9)36(25(5)24(3)4)40(58)46-26(6)41(59)51(10)37(28-15-12-11-13-16-28)44(62)63-27(7)34(38(56)47-30)48-39(57)35-32(54)17-14-18-45-35/h11-18,23-27,29-31,34,36-37,53-54H,19-22H2,1-10H3,(H,46,58)(H,47,56)(H,48,57)/t25?,26-,27-,29+,30+,31+,34-,36-,37-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATIISJKSAELDC-QPFUEGANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)NC(C(=O)N2CC(CC2C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C3=CC=CC=C3)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N[C@@H](C(=O)N2C[C@@H](C[C@@H]2C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O1)C3=CC=CC=C3)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H62N8O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

879.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Enzymology of Etamycin a

Precursor Utilization and Incorporation Pathways

Radiotracer studies have been instrumental in elucidating the specific amino acids and other molecules that serve as precursors for the different moieties within the Etamycin A structure cdnsciencepub.com.

L-Leucine and L-Methionine Incorporation into N-Methylated and D-Amino Acid Residues

L-Leucine and L-methionine are key precursors in the biosynthesis of this compound. L-Leucine serves as a direct precursor for both D-leucine and N-methylated leucine (B10760876) residues found in the antibiotic nih.gov. Specifically, the incorporation kinetics of 14C-L-leucine and inhibition studies using D-leucine suggest that L-leucine is converted to the D-enantiomer present in the peptide nih.govjst.go.jp. L-Methionine provides the methyl groups for the N-methylated residues in this compound, such as N-methylleucine and N,β-dimethylleucine cdnsciencepub.com. Experiments using [14C]-methyl groups from L-methionine have shown labeling of the N-methyl groups in these residues .

Stereospecific Incorporation of D-Leucine

The incorporation of leucine into this compound is stereospecific, with D-leucine being directly incorporated into the antibiotic structure nih.gov. Studies have shown that the presence of D-leucine can inhibit this compound formation, further supporting its direct incorporation nih.gov. Marfey's analysis of acid hydrolysates of this compound has confirmed the D-configuration for the leucine residue .

Origin of 3-Hydroxypicolinic Acid Moiety from L-Lysine

The 3-hydroxypicolinic acid (3-HPA) moiety, a characteristic component of this compound and other streptogramin B antibiotics, is derived from L-lysine rsc.org. Radiotracer experiments using 14C-labeled L-lysine have demonstrated efficient incorporation of radioactivity into the 3-hydroxypicolinic acid fraction of this compound rsc.org. This is in contrast to the biosynthesis of the 3-hydroxypicolinic acid moiety in other compounds like pyridomycin, where it is derived from aspartic acid nih.gov. Studies have indicated that a free form of 3-HPA derived from L-lysine is likely a direct precursor incorporated into this compound tandfonline.com.

Incorporation of L-Threonine and L-Alanine

L-Threonine and L-alanine are also incorporated into this compound cdnsciencepub.comcdnsciencepub.com. Radiotracer studies using L-[U-14C]threonine and L-[U-14C]alanine have shown their incorporation into the corresponding moieties within the antibiotic structure cdnsciencepub.comcdnsciencepub.com. Marfey's analysis has confirmed the L-configuration for the threonine and alanine (B10760859) residues in this compound ucsd.edu.

Here is a summary of precursor incorporation:

PrecursorIncorporated Moiety in this compoundEvidence
L-LeucineD-Leucine, N-methylated Leucine residuesRadiotracer studies, D-leucine inhibition nih.govjst.go.jp
L-MethionineN-methyl groups (e.g., in N-methylleucine)Radiotracer studies ([14C]-methyl labeling) cdnsciencepub.com
D-LeucineD-LeucineInhibition studies, Marfey's analysis nih.gov
L-Lysine3-Hydroxypicolinic acidRadiotracer studies rsc.orgtandfonline.com
L-ThreonineL-ThreonineRadiotracer studies, Marfey's analysis cdnsciencepub.comcdnsciencepub.comucsd.edu
L-AlanineL-AlanineRadiotracer studies, Marfey's analysis cdnsciencepub.comcdnsciencepub.comucsd.edu

Enzymatic Steps in Biosynthesis

The biosynthesis of this compound involves a series of enzymatic steps catalyzed by the NRPS machinery and associated enzymes wikipedia.org. While a comprehensive list of all enzymatic steps may require detailed genetic and biochemical characterization of the entire NRPS gene cluster, some specific enzymatic activities have been studied.

Proline 4-Hydroxylase Activity and Characterization

This compound contains an allo-4-hydroxy-D-proline residue cdnsciencepub.com. The hydroxylation of proline at the 4-position is catalyzed by a proline 4-hydroxylase. While specific characterization of the this compound proline 4-hydroxylase is not extensively detailed in the provided search results, the incorporation of both L-[U-14C]proline and 4-hydroxy-L-[G-3H]proline into the allo-4-hydroxy-D-proline component of this compound has been observed cdnsciencepub.com. This suggests the presence of an enzyme capable of hydroxylating proline during the biosynthetic process.

2-Oxoacid and Ferrous-Ion Dependenceportlandpress.com

Proline 4-hydroxylase, an enzyme found in Streptomyces griseoviridus and involved in this compound biosynthesis, has been characterized as a 2-oxoacid, ferrous-ion-dependent dioxygenase. portlandpress.comrhea-db.orgscispace.comnih.gov This enzyme exhibits strict requirements for both ferrous ions and 2-oxoglutarate for its activity. portlandpress.comnih.gov The enzyme catalyzes the hydroxylation of L-proline, a precursor amino acid incorporated into the this compound structure as allo-4-hydroxy-D-proline. cdnsciencepub.com Studies have shown that L-proline-uncoupled turnover of 2-oxoglutarate to succinate (B1194679) and CO₂ can occur. portlandpress.comnih.gov While L-ascorbate did not stimulate L-proline-coupled turnover of 2-oxoglutarate, it did enhance the uncoupled turnover. portlandpress.comnih.gov Interestingly, L-ascorbate caused a time-dependent inhibition of L-proline hydroxylation by this enzyme. portlandpress.comnih.gov

Active Site Residue Identificationportlandpress.com

Investigation into the active site of proline 4-hydroxylase from Streptomyces griseoviridus has provided insights into key residues involved in catalysis. Chemical modification studies using diethyl pyrocarbonate, a reagent known to modify histidine residues, led to the complete inactivation of the enzyme under histidine-modifying conditions. portlandpress.comnih.gov The presence of L-proline and 2-oxoglutarate during preincubation with diethyl pyrocarbonate partially prevented this inactivation. portlandpress.comnih.gov This suggests the presence of essential histidine residue(s) within the active site of the enzyme that are crucial for its function in this compound biosynthesis. portlandpress.comnih.govox.ac.uk

Chromophore Adenylation by 3-Hydroxypicolinic Acid-Activating Enzymewikipedia.org

A crucial step in the biosynthesis of this compound is the activation of the chromophoric group, 3-hydroxypicolinic acid (3-HPA). This activation is catalyzed by a specific enzyme, a 3-hydroxypicolinic acid activating enzyme, which has been purified from Streptomyces griseoviridus. researchgate.netnih.gov This enzyme is an AMP-ligase. asm.org

The 3-hydroxypicolinic acid activating enzyme catalyzes two key reactions: the 3-HPA-dependent ATP-pyrophosphate exchange and the formation of 3-HPA adenylate from 3-HPA and ATP. researchgate.netnih.gov This adenylation step is essential for the subsequent incorporation of 3-HPA into the peptide structure of this compound via peptide linkage.

Analysis by SDS-polyacrylamide gel electrophoresis indicates that the purified enzyme is a single polypeptide chain with a molecular weight estimated to be between 56,000 and 58,000. nih.gov The molecular mass of the native enzyme is reported to be in the same range. nih.gov While the enzyme shows high specificity for 3-HPA, it can also catalyze the formation of adenylates from other related aromatic carboxylic acids, including picolinic acid, nicotinic acid, and 2-pyrazinecarboxylic acid. nih.govperflavory.com

Studies involving the external addition of nicotinic acid and picolinic acid to S. griseoviridus cultures have resulted in the formation of this compound analogues containing these compounds instead of 3-HPA. nih.gov This provides strong evidence that the 3-hydroxypicolinic acid activating enzyme plays a direct role in incorporating the chromophore into this compound and potentially other related mikamycin B antibiotics. nih.gov

Data regarding the enzyme kinetics of the 3-hydroxypicolinic acid activating enzyme reveal a Km of 12 µM for 3-HPA and 45 µM for nicotinic acid.

Here is a summary of the kinetic data for the 3-hydroxypicolinic acid activating enzyme:

SubstrateKm (µM)
3-Hydroxypicolinic Acid12
Nicotinic Acid45

Structural Elucidation and Conformational Dynamics of Etamycin a

Macrocyclic Core and Non-Proteinogenic Amino Acid Composition

The macrocyclic core of Etamycin (B1203400) A is formed through the cyclization of a linear precursor peptide that incorporates several non-proteinogenic amino acids. These distinctive amino acids are introduced during the NRPS-mediated biosynthetic pathway. nih.gov The inclusion of these modified and non-standard amino acids is a defining characteristic of Etamycin A, differentiating it from ribosomally synthesized peptides and contributing significantly to its unique structural attributes and biological activities.

The macrocyclic core is comprised of the following non-proteinogenic amino acid residues:

β-Hydroxy-pipecolic Acid (Hyp)

β-Hydroxy-pipecolic acid (Hyp) is a hydroxylated cyclic imino acid that is a constituent building block of this compound. Its incorporation into the macrocycle contributes to the structural integrity and specific folding patterns of the peptide backbone. While its presence is confirmed , detailed research specifically elucidating the precise conformational impact of the β-hydroxy group and the pipecolic acid ring within the this compound macrocycle was not extensively detailed in the provided sources. However, cyclic imino acids like pipecolic acid and their hydroxylated derivatives are known to impose conformational constraints on peptide structures. google.com

allo-4-Hydroxy-D-proline

allo-4-Hydroxy-D-proline is a hydroxylated derivative of proline characterized by an allo configuration and D-stereochemistry. nih.govnih.gov This residue is efficiently incorporated into this compound during its biosynthesis, with precursors including L-proline and 4-hydroxy-L-proline. cdnsciencepub.com The inherent cyclic structure of proline and its hydroxylated form, allo-4-hydroxy-D-proline, imposes significant restrictions on the conformational freedom of the peptide backbone at the point where it is incorporated. nih.gov The specific allo configuration and D-stereochemistry of this residue further contribute to defining the precise three-dimensional structure of the this compound macrocycle. nih.gov

N-Methylated Amino Acids (Sarcosine, N-β-methyl-L-leucine)

This compound contains N-methylated amino acids, specifically sarcosine (B1681465) (N-methylglycine) and N-β-methyl-L-leucine. nih.govcdnsciencepub.com Biosynthetic studies have shown that sarcosine is derived from glycine, with the methyl group originating from L-methionine. nih.govcdnsciencepub.com Similarly, L-leucine serves as a precursor for the carbon skeleton of N-β-methyl-L-leucine, with the N-methyl group again being supplied by L-methionine. nih.govcdnsciencepub.com N-methylation of amide bonds in peptides can profoundly affect their conformational dynamics. This modification reduces the capacity of the amide nitrogen to participate in hydrogen bonding as a donor and can influence the cis-trans isomerization of the peptide bond, potentially favoring the cis conformation in some cases. These alterations in hydrogen bonding and peptide bond isomerization can lead to either increased rigidity or altered flexibility in specific segments of the macrocycle, thereby impacting the molecule's interactions with its biological targets.

D-Leucine

Conformational Flexibility and Isomerization

This compound exists as an equilibrium mixture of conformers in solution nih.gov. This conformational flexibility is a significant characteristic of depsipeptides, contributing to their biological activity wikipedia.org. The presence of ester linkages, compared to amide bonds, results in lower rotational barriers for cis-trans isomerization, leading to more flexible structures than typical peptides wikipedia.org.

Hyp Peptide Bond Isomerization

A key contributor to the conformational heterogeneity observed in this compound is the isomerization of the peptide bonds involving the β-hydroxy-pipecolic acid (Hyp) residue nih.gov. This isomerization, specifically cis-trans isomerization of the Hyp peptide bonds, leads to the presence of multiple stable conformers in solution nih.gov.

Cis/Trans Isomerization of Proline-like Residues

Proline and proline-like residues, such as hydroxyproline (B1673980) (Hyp) found in this compound, are known to play a special role in peptide and protein structures due to the relatively low energy barrier for cis-trans isomerization of the peptide bond preceding the imino acid residue sigmaaldrich.commdpi.com. This isomerization can significantly impact the conformational space of the peptide chain sigmaaldrich.com. In the case of this compound, the cis-trans isomerization of Hyp peptide bonds contributes to the observed equilibrium mixture of conformers nih.gov. While the trans isomer is generally predominant in peptide bonds, proline and its analogs can exist in significant proportions of both cis and trans conformations in solution sigmaaldrich.comimrpress.com.

Advanced Spectroscopic Techniques for Structural Analysis

Advanced spectroscopic techniques are indispensable for elucidating the structure and understanding the conformational dynamics of complex molecules like this compound ucsd.edu.

Variable-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Variable-temperature NMR (VT-NMR) spectroscopy is a powerful technique used to study conformational equilibria and dynamic processes in molecules columbia.eduox.ac.uk. By acquiring NMR spectra at different temperatures, researchers can gain insights into the energy barriers between conformers and the rates of interconversion ox.ac.uk. Studies on this compound and related depsipeptides have utilized VT-NMR (e.g., from 25°C to 50°C) to investigate conformational equilibria . While some studies on related compounds showed that conformer ratios were unaffected by temperature changes, suggesting intrinsic thermodynamic stability, VT-NMR remains a valuable tool for probing the dynamic nature of these molecules nih.govucsd.edu.

Two-Dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY)

Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is a crucial NMR technique for determining the spatial proximity of protons within a molecule jeol.comuic.edu. By observing NOE cross-peaks, researchers can deduce through-space correlations, which are vital for confirming the proposed structure and understanding the three-dimensional conformation of this compound nih.gov. Comparing 2D NOESY spectra in different solvents, such as DMSO-d6 and CDCl3, can help assess solvent-dependent folding and conformational preferences . In the context of conformational exchange, 2D NOESY can reveal exchange peaks between signals corresponding to different conformers, providing evidence of interconversion processes jeol.com.

Cryo-Electron Microscopy for Ribosomal Complex

Cryo-electron microscopy (cryo-EM) has become a powerful technique for studying the structure and function of large macromolecular assemblies, including ribosomal complexes, often in conditions close to their physiological environment nih.govnih.gov. Cryo-EM studies of ribosomal complexes bound to antibiotics provide insights into their mechanism of action at a molecular level nih.govbiorxiv.org.

High-resolution cryo-EM has been utilized to decipher the structural basis for the context-specificity of translation inhibition by this compound researchgate.netsciety.org. Studies have shown that this compound's binding site is located in the nascent peptide tunnel of the ribosome researchgate.netsciety.org. Cryo-EM structures, sometimes reaching resolutions as high as 2.2 Å, allow for a precise description of the interactions between this compound and the ribosome, including potential solvent networks that mediate these interactions nih.govresearchgate.netsciety.org. By visualizing ribosomal complexes trapped at different stages of translation, cryo-EM provides snapshots that help understand the molecular mechanism, conformational changes, and dynamic interactions involved in antibiotic action nih.gov.

Computational Modeling for Conformational Dynamics

Computational modeling, particularly molecular dynamics (MD) simulations, is a valuable tool for investigating the dynamic aspects of molecular interactions and conformational flexibility nih.gov. These methods can complement experimental data to provide a more complete picture of a molecule's behavior.

Molecular dynamics simulations have been employed in studies related to depsipeptides and their interactions, including those targeting the ribosome nih.govresearchgate.net. These simulations can reveal considerable conformational flexibility and mobility of molecules within their binding sites nih.gov.

While specific detailed research findings solely focused on MD simulations of this compound's intrinsic conformational dynamics were not extensively detailed in the search results, MD simulations are generally used in conjunction with experimental data, such as NMR, to model energy barriers between conformers and understand the interplay between structure and dynamics . MD simulations have been used to study the interactions of other antibiotics with ribosomal complexes, revealing dynamic aspects of their binding and the flexibility of both the antibiotic and the ribosomal pocket nih.gov. This suggests that MD simulations are applicable and likely used in detailed investigations of this compound's interaction with the ribosome and its resulting conformational changes upon binding.

Molecular Mechanism of Action

Ribosomal Protein Synthesis Inhibition

Etamycin (B1203400) A is a potent inhibitor of bacterial protein synthesis ontosight.aismolecule.com. This inhibition is achieved through its interaction with the ribosome, disrupting the steps necessary for polypeptide chain formation ontosight.aismolecule.com.

Binding to the 50S Ribosomal Subunit

A key aspect of Etamycin A's mechanism is its binding to the large ribosomal subunit, the 50S subunit, in bacteria ontosight.ai. This binding is crucial for its inhibitory activity ontosight.ai. The 50S subunit is a complex structure composed of ribosomal RNA (rRNA) and proteins, and it houses the peptidyl transferase center and the nascent peptide exit tunnel nih.govweizmann.ac.il.

Interference with Peptidyl Transfer Step

This compound interferes with the peptidyl transfer step of protein synthesis smolecule.com. This step, catalyzed by the peptidyl transferase center (PTC) located on the 50S subunit, involves the formation of a peptide bond between the growing polypeptide chain and the incoming aminoacyl-tRNA nih.govweizmann.ac.il. By interfering with this process, this compound prevents the elongation of the protein chain ontosight.aismolecule.com.

Obstruction of Peptide Bond Formation

The interference with the peptidyl transfer step directly leads to the obstruction of peptide bond formation ontosight.aismolecule.comresearchgate.net. This compound's presence at its binding site within the ribosome hinders the catalytic activity of the PTC, thereby preventing the chemical reaction that links amino acids together to form a peptide chain ontosight.aismolecule.comresearchgate.net.

Inhibition of Elongation Phase of Protein Synthesis

The cumulative effect of this compound's interaction with the 50S subunit and its interference with peptidyl transfer is the inhibition of the elongation phase of protein synthesis ontosight.ai. During elongation, the ribosome moves along the mRNA, sequentially adding amino acids to the growing polypeptide chain nih.govnih.gov. This compound's action halts this process, preventing the synthesis of functional proteins essential for bacterial survival ontosight.ai.

Context-Specificity of Translational Inhibition

Recent research has revealed that the inhibitory action of this compound, like some other ribosomal antibiotics, can be context-specific, meaning its effectiveness can depend on the sequence of the mRNA being translated or the nascent peptide being synthesized researchgate.netsciety.orgresearchgate.net.

Binding Site within the Nascent Peptide Tunnel

This compound's binding site is located within the nascent peptide tunnel of the ribosome's 50S subunit researchgate.netsciety.orgresearchgate.net. This tunnel serves as the exit pathway for the newly synthesized polypeptide chain as it emerges from the ribosome weizmann.ac.ilresearchgate.netweizmann.ac.il. The location of this compound within this tunnel allows it to interact with the nascent peptide as it is being synthesized, contributing to the observed context-specificity of its inhibitory action researchgate.netsciety.orgresearchgate.net. High-resolution cryo-electron microscopy studies have helped to decipher the structural basis for this context-specificity researchgate.netsciety.org.

Sequence Dependencies of Translation Inhibition

The inhibition of translation by many antibiotics, including this compound, can be dependent on the specific mRNA sequence being translated. This phenomenon, known as context-dependent translation arrest, means that the antibiotic's efficacy can vary depending on the codons and the resulting nascent peptide sequence within the ribosomal exit tunnel. fishersci.sewikipedia.orgmims.comfishersci.camims.comnih.gov

Research utilizing techniques like Toe-seq (a method combining toe-printing with next-generation sequencing) has demonstrated the context-specificity of this compound's action. fishersci.sewikipedia.orgmims.comfishersci.camims.com Toe-seq allows for the monitoring of ribosome position along mRNA at a codon resolution, providing insights into where ribosomes stall in the presence of an antibiotic. fishersci.sewikipedia.orgmims.comfishersci.camims.com Data obtained through Toe-seq have revealed specific sequence dependencies for this compound, consistent with its binding site in the nascent peptide tunnel. fishersci.sewikipedia.orgmims.comfishersci.camims.com

Comparison of this compound's specificity with that of other translation inhibitors, such as erythromycin (B1671065) and tetracenomycin X, has highlighted both differences and commonalities in their context-dependent inhibition profiles. fishersci.sewikipedia.orgmims.comfishersci.camims.com The structural basis for the context-specificity of this compound has been further deciphered through high-resolution cryo-electron microscopy studies, providing detailed insights into how the antibiotic interacts with the ribosome and nascent peptide to induce stalling at specific sequences. fishersci.sewikipedia.orgmims.comfishersci.camims.com

Experimental Validation of Mechanism

The proposed molecular mechanism of action for this compound, particularly its role in inhibiting protein synthesis by targeting the ribosome, has been experimentally validated through various approaches. fishersci.co.ukfishersci.no

In Vitro Translation Assays

In vitro translation assays are a fundamental tool for experimentally validating the inhibitory effects of compounds on protein synthesis. fishersci.co.ukdrugbank.comsenescence.infonih.gov These cell-free systems allow researchers to reconstitute the translation process using purified ribosomes, mRNA templates, and other necessary factors, enabling the direct measurement of protein synthesis in the presence and absence of a test compound like this compound. fishersci.co.ukdrugbank.comsenescence.infonih.gov

The application of advanced in vitro techniques, such as those allowing for the monitoring of ribosome progression and stalling at codon resolution, further supports the understanding of this compound's context-specific inhibition. fishersci.sewikipedia.orgmims.comfishersci.camims.com These assays provide detailed data on the sites on mRNA where ribosomes arrest in the presence of this compound, correlating with the predicted sequence dependencies based on its binding site in the nascent peptide tunnel.

Biological Activity and Preclinical Efficacy

Antibacterial Activity Against Gram-Positive Organisms

Etamycin (B1203400) A has demonstrated potent activity against a range of Gram-positive bacteria. mdpi.comnih.govuni.luvrachi.name This includes efficacy against problematic pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pyogenes, and Streptococcus agalactiae. mdpi.com

Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Etamycin A exhibits significant activity against both hospital-associated (HA) and community-associated (CA) strains of MRSA. nih.gov This activity highlights its potential in addressing infections caused by these challenging, drug-resistant bacteria. nih.gov

In Vitro Susceptibility and Time-Kill Kinetics

In vitro studies using microbroth dilution assays have shown that this compound possesses potent activity against HA- and CA-MRSA strains, with minimum inhibitory concentrations (MICs) as low as 1–2 mg/L. nih.govnih.gov Some studies report MIC values against MRSA strains ranging from 1 to 16 µg/mL.

This compound has displayed favorable time-kill kinetics when compared to vancomycin, a commonly used antibiotic for MRSA infections. nih.govnih.gov Time-kill assays are used to assess the rate at which an antimicrobial agent reduces the number of viable bacteria over time. d-nb.info Studies have indicated that this compound can achieve a rapid reduction in bacterial counts. nih.gov

Data Table 1: In Vitro Susceptibility of MRSA Strains to this compound

PathogenMIC (mg/L)Source
HA-MRSA1-2 nih.govnih.gov
CA-MRSA1-2 nih.govnih.gov
CA-MRSA (various strains)1-16 µg/mL nih.gov
In Vivo Models of MRSA Infection

The efficacy of this compound has been evaluated in in vivo models of MRSA infection. In a murine model of systemic lethal MRSA infection, this compound conferred significant protection from mortality. nih.govnih.gov Studies involving CD1 mice infected with MRSA demonstrated that this compound significantly reduced mortality rates compared to untreated control groups. In one study, mice treated with this compound exhibited a 20% mortality rate, in contrast to a 75% mortality rate in untreated controls over a 72-hour monitoring period.

Activity Against Other Staphylococcus Species

Beyond MRSA, this compound has also shown activity against other Staphylococcus species. mdpi.com While specific detailed data on a wide range of Staphylococcus species beyond MRSA is less extensively reported in the provided sources, its potent activity against methicillin-resistant strains suggests potential efficacy against methicillin-susceptible Staphylococcus aureus (MSSA) and other related species. nih.gov

Activity Against Enterococcus faecium

This compound has demonstrated activity against Enterococcus faecium. nih.gov Enterococci, particularly Enterococcus faecium, are known to cause a variety of infections and can exhibit resistance to multiple antimicrobials, including vancomycin. msdmanuals.com One source indicates an MIC of 16 mg/L for Enterococcus faecium.

Data Table 2: In Vitro Activity Against Enterococcus faecium

PathogenMIC (mg/L)Source
Enterococcus faecium16

Activity Against Streptococcus Species

This compound is active against Streptococcus species. mdpi.com Specifically, it has shown potent activity against Streptococcus pyogenes and Streptococcus agalactiae. mdpi.comnih.gov One source reports an MIC of 8 µg/mL for Streptococcus pyogenes.

Data Table 3: In Vitro Activity Against Streptococcus Species

PathogenMIC (µg/mL)Source
Streptococcus pyogenes8
Streptococcus agalactiaeNot specified mdpi.comnih.gov
Streptococcus spp.Variable

Antimycobacterial Activity

This compound exhibits potent activity against several mycobacterial species, which are known for their inherent resistance to many conventional antibiotics. nih.govresearchgate.netontosight.ainih.govhanyang.ac.kr

Efficacy Against Mycobacterium abscessus Complex

The Mycobacterium abscessus complex (MABC) is a group of rapidly growing nontuberculous mycobacteria that cause serious pulmonary and extrapulmonary infections, often resistant to standard treatments. nih.govresearchgate.netnih.govhanyang.ac.krmdpi.com this compound has shown promising efficacy against MABC. nih.govresearchgate.netontosight.ainih.gov

In vitro studies have demonstrated that this compound significantly inhibits the growth of Mycobacterium abscessus wild-type strains, three subspecies ( M. abscessus subsp. abscessus, M. abscessus subsp. massiliense, and M. abscessus subsp. bolletii), and clinical isolates. nih.govresearchgate.netontosight.ainih.gov The in vitro activity of this compound has been reported as comparable to that of clarithromycin (B1669154), a core agent for treating M. abscessus infections. nih.govresearchgate.net

Minimum Inhibitory Concentration (MIC) values have been determined for this compound against different M. abscessus strains. For the three M. abscessus subspecies, the range of MIC₅₀ values was reported between 1.8 and 8.2 µM, while MIC₉₀ values ranged from 4.3 to 28.3 µM. nih.gov Specifically, M. abscessus subsp. massiliense CIP108297ᵀ showed the lowest MIC₅₀ value at 1.8 µM (MIC₉₀ 4.3 µM), and M. abscessus subsp. abscessus CIP 104536ᵀ showed the highest MIC₅₀ value at 8.2 µM (MIC₉₀ 28.3 µM). nih.gov M. abscessus subsp. bolletii CIP108541ᵀ had an MIC₅₀ of 5.0 µM (MIC₉₀ 16.0 µM). nih.gov

This compound was also evaluated against clinical isolates of M. abscessus, showing comparable effectiveness. nih.govresearchgate.net MIC₅₀ values for clinical isolates ranged from 1.7 to 4.1 µM, with MIC₉₀ values between 4.3 and 10.3 µM. nih.gov this compound has demonstrated efficacy against both smooth (S) and rough (R) morphotypes of M. abscessus subsp. abscessus. nih.govmdpi.com

Strain/Isolate Type MIC₅₀ Range (µM) MIC₉₀ Range (µM) Source
M. abscessus subspecies (3) 1.8–8.2 4.3–28.3 Search Result nih.gov
M. abscessus subsp. massiliense 1.8 4.3 Search Result nih.gov
M. abscessus subsp. abscessus 8.2 28.3 Search Result nih.gov
M. abscessus subsp. bolletii 5.0 16.0 Search Result nih.gov
M. abscessus Clinical Isolates 1.7–4.1 4.3–10.3 Search Result nih.gov

M. abscessus is an intracellular pathogen, capable of surviving and replicating within macrophages. nih.govresearchgate.netnih.govhanyang.ac.krmdpi.comx-mol.commdpi.comresearchgate.netfrontiersin.orgresearchgate.net Studies using macrophage models, such as murine bone marrow-derived macrophages (mBMDMs) and THP-1 cells, have investigated the ability of this compound to inhibit intracellular M. abscessus growth. nih.govresearchgate.netmdpi.commdpi.comfrontiersin.orgresearchgate.net

This compound has been shown to inhibit the growth of M. abscessus residing within macrophages without causing significant cytotoxicity to the host cells. nih.govresearchgate.netnih.govhanyang.ac.krmdpi.comx-mol.com In mBMDM cells infected with fluorescent protein-expressing M. abscessus, this compound treatment resulted in a concentration-dependent reduction in intracellular bacterial signal compared to control groups. nih.govmdpi.com This indicates that this compound can enter host cells and exert antimicrobial activity against intracellular mycobacteria. nih.gov

The zebrafish infection model is a valuable tool for evaluating the in vivo efficacy of drug candidates against mycobacterial infections. nih.govontosight.ainih.gov this compound has been tested in a zebrafish model infected with M. abscessus. nih.govontosight.ainih.govmdpi.com

In this model, this compound treatment demonstrated significant in vivo efficacy against M. abscessus. nih.govnih.govmdpi.com Studies have shown that this compound can extend the lifespan and improve the survival rates of infected zebrafish. mdpi.com For instance, in zebrafish infected with a virulent strain of M. abscessus subsp. abscessus, treatment with this compound at concentrations such as 50 µM resulted in a significantly enhanced lifespan, with a high percentage of infected zebrafish surviving. nih.govmdpi.com The in vivo efficacy of this compound in the zebrafish model was reported to be greater than that of clarithromycin at the same concentration. nih.govresearchgate.netnih.govhanyang.ac.krmdpi.com this compound also reduced the bacterial burden in infected zebrafish.

Intracellular Activity in Macrophage Models

Activity Against Mycobacterium avium and Mycobacterium intracellulare

This compound has also demonstrated activity against other clinically important NTM species, namely Mycobacterium avium and Mycobacterium intracellulare, which together form the Mycobacterium avium complex (MAC). hanyang.ac.kr MAC infections are a significant public health concern, and effective treatment options are limited. nih.govresearchgate.netmdpi.com

Studies have reported that this compound exhibits potent anti-mycobacterial activity against M. avium and M. intracellulare at low minimum inhibitory concentration ranges, specifically between 0.024 and 1.56 µg/mL. nih.govresearchgate.netnih.govresearchgate.net These MIC values were found to be comparable to those of clinically used agents like clarithromycin and rifampicin (B610482) against these species. mdpi.com Furthermore, a combination of this compound with griseoviridin (B1245102) has been shown to enhance anti-mycobacterial activity against M. avium and M. intracellulare, with synergistic interactions observed. mdpi.com

Species MIC Range (µg/mL) Source
Mycobacterium avium 0.024–1.56 Search Result nih.govresearchgate.net
Mycobacterium intracellulare 0.024–1.56 Search Result nih.govresearchgate.net

Activity Against Select Gram-Negative Bacteria

While primarily recognized for its activity against Gram-positive bacteria and mycobacteria, this compound has also shown activity against certain Gram-negative respiratory tract pathogens. nih.gov Specifically, this compound has been reported to be active against Moraxella catarrhalis and Haemophilus influenzae. nih.govresearchgate.netmdpi.comsmolecule.comnih.govnih.gov

Analogues, Derivatives, and Structure Activity Relationships Sar

Naturally Occurring Congeners and Analogs

Naturally occurring variations of Etamycin (B1203400) A have been identified, primarily from Streptomyces species. These congeners often differ by the exchange of one or more amino acid residues in the peptide ring.

Fijimycins A-C and their Stereochemistry

Fijimycins A, B, and C are naturally occurring depsipeptides of the etamycin class, isolated alongside Etamycin A from a marine-derived Streptomyces sp. cultured from sediment samples. nih.govusp.ac.fjucsd.edu Their planar structures were determined using spectroscopic methods, including NMR and MS/MS data. nih.gov

Fijimycin A has the molecular formula C₄₄H₆₂N₈O₁₁ and contains eight amino acid units: D-α-phenylsarcosine (PhSar), L-alanine (Ala), L-N,β-dimethylleucine (DiMeLeu), D-allo-hydroxyproline (Hyp), D-leucine (Leu), L-threonine (Thr), and 3-hydroxypicolinic acid (3HyPic).

Fijimycin B has a molecular formula of C₄₂H₆₆N₈O₁₁ and differs from Fijimycin A by the replacement of D-α-phenylsarcosine (PhSar) with N-methylleucine (NMeLeu).

Fijimycin C has the molecular formula C₄₄H₆₂N₈O₁₂. nih.govnih.gov

The absolute configurations of the component amino acids in Fijimycins A-C were determined using methods such as the Marfey's method. nih.govucsd.edu

Studies comparing the antibacterial activity of Fijimycins A-C and this compound against methicillin-resistant Staphylococcus aureus (MRSA) strains have provided insights into their SAR. Fijimycins A, C, and this compound showed significant activity, while Fijimycin B exhibited weaker inhibition. nih.gov This suggests that the presence of the α-phenylsarcosine unit, which is absent in Fijimycin B, is important for potent antibacterial activity. nih.gov The loss of the aromatic phenyl group in Fijimycin B is thought to disrupt interactions with bacterial targets, potentially involving hydrophobic binding or π-stacking.

CompoundMolecular FormulaKey Structural Difference from this compoundAntibacterial Activity (vs. MRSA strains)
This compoundC₄₄H₆₂N₈O₁₁-Significant nih.gov
Fijimycin AC₄₄H₆₂N₈O₁₁Contains D-α-phenylsarcosineSignificant nih.gov
Fijimycin BC₄₂H₆₆N₈O₁₁PhSar replaced by N-methylleucineWeak nih.gov
Fijimycin CC₄₄H₆₂N₈O₁₂-Significant nih.gov

Congeners from Amino Acid Exchange (e.g., Proline for Hydroxyproline)

Streptomyces griseoviridus, a producer of Etamycin, also yields several related compounds that can be separated chromatographically. nih.gov One such congener has been characterized and shown to have the same structure as this compound except for the replacement of the hydroxyproline (B1673980) residue by proline. nih.gov Evidence suggests the existence of additional congeners resulting from similar amino acid exchanges. nih.gov The relative amounts of these congeners produced by S. griseoviridus are dependent on the culture medium used. nih.gov

Etamycin contains a peptide-bound cis-4-hydroxy-D-proline residue. nih.gov Radioisotopic experiments have indicated that free trans-4-hydroxy-L-proline is an intermediate synthesized from L-proline during the formation of this residue in Etamycin biosynthesis. nih.gov

Synthetic Approaches to Analogues

Synthetic chemistry provides routes to generate this compound analogues, allowing for systematic structural modifications to explore SAR and potentially improve biological properties. These approaches include total synthesis and semi-synthetic modifications.

Total Synthesis Strategies

Total synthesis of complex natural products like this compound is a challenging endeavor that allows for the creation of the molecule from simpler precursors. ust.hkscripps.edu The total synthesis of Etamycin, a monocyclic peptide lactone antibiotic, has been reported. acs.org Total synthesis strategies often involve the careful construction of the peptide chain and the formation of the macrocyclic ring with precise control over stereochemistry. researchgate.netnih.gov While specific detailed strategies for this compound total synthesis are complex, the general principles involve coupling of activated amino acid derivatives and cyclization reactions.

Semi-Synthetic Modifications

Semi-synthetic approaches involve chemically modifying a naturally occurring compound to create new analogues. This can be a more efficient route to explore SAR compared to total synthesis, especially when targeting specific sites on the molecule. Semi-synthesis strategies have been employed to improve the antimicrobial activities of natural products. researchgate.net

Substitutions at the 3-Hydroxypicolinic Acid Moiety

The 3-hydroxypicolinic acid (3-HPA) moiety is a characteristic feature of Etamycin and is the chromophoric group. nih.gov An enzyme from Etamycin-producing Streptomyces griseoviridus activates 3-HPA, and this enzyme can also catalyze the formation of adenylates from other related molecules like picolinic acid and nicotinic acid. nih.gov When picolinic acid or nicotinic acid were added externally to cultures of S. griseoviridus, Etamycin analogues were produced containing either nicotinic acid or picolinic acid instead of the native 3-HPA. nih.gov This demonstrates that the biosynthetic machinery can incorporate modified precursors, providing a semi-synthetic route to analogues with alterations in the 3-HPA position.

The 3-hydroxypicolinic acid moiety in related streptogramin B antibiotics, such as quinupristin, is involved in coordinating a Mg²⁺ ion, which interacts via the two oxygen atoms of the 3-HPA group. pnas.org This coordination plays a role in the binding of the antibiotic to its target. pnas.org Alterations to the 3-HPA moiety could therefore impact metal coordination and consequently affect the binding affinity and biological activity of this compound analogues.

Impact of Stereochemical Inversion on Bioactivity

Studies comparing this compound with its stereoisomer, Fijimycin A, have shed light on the importance of stereochemistry at specific positions. Fijimycin A is an etamycin-class depsipeptide that differs from this compound primarily in the configuration of α-phenylsarcosine (PhSar), containing D-PhSar while this compound contains L-PhSar. Despite this difference in stereochemistry at the PhSar residue, Fijimycin A demonstrates comparable anti-MRSA activity to this compound. Minimum Inhibitory Concentrations (MICs) against various MRSA strains, such as ATCC33591, Sanger 252, and UAMS1182, show similar values for both compounds. This suggests that the stereochemical configuration at the PhSar position has a minimal impact on the anti-MRSA efficacy, indicating that the presence of the phenyl group is likely more critical than its specific orientation.

Influence of Amino Acid Replacements on Activity

Amino acid replacements within the depsipeptide core of this compound significantly influence its biological activity. For instance, Fijimycin B, an analogue where the PhSar residue is replaced with N-methylleucine (NMeLeu), exhibits significantly reduced anti-MRSA activity compared to this compound and Fijimycin A. Fijimycin B shows weak inhibition with MICs typically greater than 32 µg/mL against strains like ATCC33591 and UAMS1182, whereas this compound and Fijimycin A have MICs ranging from 4 to 32 µg/mL against similar strains. This demonstrates that the PhSar residue is essential for the potent antibacterial activity of this compound.

Another analogue, Fijimycin C, where alanine (B10760859) (Ala) is substituted with serine (Ser), retains moderate antibacterial activity. Fijimycin C shows MICs of 32 µg/mL for ATCC33591 and 8 µg/mL for UAMS1182. This indicates that while the alanine residue contributes to optimal activity, its replacement with a polar residue like serine does not completely abolish the antibacterial effect, although it may reduce potency compared to the native this compound structure.

Structure-Activity Relationship (SAR) Studies

SAR studies on this compound and its related depsipeptides have highlighted several key structural determinants of their biological activity. nih.govjst.go.jplookchem.comcolab.ws

The depsipeptide nature, characterized by the presence of both amide and ester bonds in the cyclic structure, is crucial for the biological activity of this compound. mdpi.commdpi.com The ester bond, typically formed by the cyclization of a hydroxy acid or a threonine/serine residue, contributes to the unique structural and biological properties of this class of antibiotics. mdpi.com Modification of the amide bond to an ester can increase lipophilicity, potentially improving cell permeability and thus bioactivity. mdpi.com The cyclic nature itself also enhances stability and can influence receptor binding affinity by reducing conformational flexibility. mdpi.com

Specific structural moieties within the this compound molecule play critical roles in its interaction with bacterial targets. The phenyl group of the α-phenylsarcosine (PhSar) residue is particularly important for the potent antibacterial activity, especially against MRSA. This aromatic group is believed to be critical for binding to bacterial targets, potentially through hydrophobic interactions or by disrupting bacterial membrane integrity. The significant reduction in activity observed when PhSar is replaced by N-methylleucine in Fijimycin B underscores the essential nature of this phenyl moiety for potency.

This compound, like other depsipeptides such as Fijimycin A, exists as an equilibrium mixture of multiple stable conformers in solution. nih.govucsd.edu This conformational flexibility is primarily attributed to the cis-trans isomerization of peptide bonds involving proline or hydroxyproline residues (Hyp in this compound). nih.govucsd.edu NMR studies in various solvents have revealed the presence of these distinct conformers. ucsd.edu It is hypothesized that this conformational dynamism may be correlated with biological activity, potentially by allowing the molecule to adopt different conformations that are optimal for binding to its ribosomal target or interacting with bacterial membranes. ucsd.edu Advanced techniques like variable-temperature NMR and molecular dynamics simulations are employed to study these dynamics and their relationship to activity. nih.govmdpi.comelifesciences.org

Chemical modifications to the this compound structure can impact both its biological activity and stability. For example, the 3-hydroxypicolinic acid (3-HPA) moiety is a key chromophoric group in this compound. nih.gov Enzymes involved in Etamycin biosynthesis can activate 3-HPA. nih.gov Substituting 3-HPA with related structures like picolinic acid or nicotinic acid during biosynthesis by providing these externally to the producing organism results in the formation of Etamycin analogues containing these modified moieties. nih.gov These analogues retain some bioactivity, albeit typically reduced compared to the native this compound. nih.gov The picolinic acid analogue retains approximately 72% of the bioactivity against S. aureus, while the nicotinic acid analogue retains about 58%. This indicates that while the 3-HPA structure is optimal, related pyridine (B92270) carboxylic acids can be accommodated with partial retention of activity.

The depsipeptide structure, with its ester bond, is susceptible to chemical reactions such as methanolysis under basic conditions, which cleaves the ester bond and converts the cyclic depsipeptide into a linear methyl ester derivative. Acid hydrolysis can also cleave peptide bonds, enabling amino acid analysis. These reactions highlight the potential points of chemical modification and degradation, which can influence the stability and in vivo behavior of this compound and its analogues. niir.org

Synergistic Interactions and Combination Therapy

Etamycin (B1203400) A in Combination with Other Streptogramins

Streptogramin antibiotics are typically composed of two chemically distinct components, Type A and Type B, which often exhibit synergistic activity when used together. Etamycin A is classified as a Type B streptogramin mdpi.comgoogle.com. The synergy observed with streptogramin combinations is a key characteristic of this class of antibiotics researchgate.netpasteur.fr.

Mechanisms of Synergy

The synergistic action of Type A and Type B streptogramins is attributed to their binding to distinct but interacting sites on the bacterial ribosome, the cellular machinery responsible for protein synthesis. Type A streptogramins bind to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, while Type B streptogramins bind within the nascent peptide exit tunnel google.comresearchgate.netpnas.org. The binding of a Type A streptogramin is thought to induce a conformational change in the ribosome that facilitates the binding of the Type B streptogramin, leading to enhanced inhibition of protein synthesis and often a bactericidal effect google.comresearchgate.netpnas.org. This cooperative binding mechanism forms the molecular basis for the observed synergy google.compnas.org. While streptogramins inhibit translation by binding to the ribosome, research suggests that the synergistic antimicrobial activity can occur independently of their direct effects on translation researchgate.net.

Optimization of In Vitro Models for Synergy Assessment (Checkerboard Assays, Isobologram Analysis)

In vitro synergy between antimicrobial compounds is commonly assessed using methods such as checkerboard assays and isobologram analysis academicjournals.org.

Checkerboard assays involve testing a range of concentrations of two antibiotics in combination to determine their combined effect on bacterial growth. This method allows for the quantification of fractional inhibitory concentration indices (FICI) mdpi.com. The FICI is calculated based on the minimum inhibitory concentrations (MICs) of the individual drugs and their MICs in combination. An FICI of ≤ 0.5 typically indicates synergy, while values between > 0.5 and 1.0 suggest an additive effect, and values above 1.0 indicate indifference or antagonism academicjournals.org.

Isobologram analysis is a graphical method used to visualize drug interactions. It involves plotting the concentrations of two drugs that produce a specific effect (e.g., inhibition of bacterial growth) when used in combination. The shape of the isobologram curve indicates the nature of the interaction: a concave curve suggests synergy, a straight line indicates additivity, and a convex curve suggests antagonism biorxiv.org.

To optimize in vitro models for studying this compound synergy with other streptogramins, researchers can design checkerboard assays to quantify FICI values with compounds like virginiamycin M1 (a Type A streptogramin) . Testing this compound in combination with a Type A streptogramin at sub-MIC concentrations and using isobologram analysis can help identify synergistic or antagonistic interactions . Validating these findings in biofilm models can further mimic clinical resistance scenarios . While the checkerboard method is widely used, challenges in standardization and interpretation, particularly related to the use of twofold dilutions, have been noted nih.gov.

Potential Combinations for Mycobacterial Infections

This compound has shown promising activity against mycobacteria, including Mycobacterium avium and Mycobacterium intracellulare, which are part of the Mycobacterium avium complex (MAC) mdpi.comnih.gov. Given the challenges in treating mycobacterial infections, particularly those caused by drug-resistant strains like Mycobacterium abscessus, exploring combination therapies involving this compound is of significant interest smolecule.commdpi.comnih.gov.

Co-administration with Griseoviridin (B1245102)

Research has indicated enhanced anti-mycobacterial activity when this compound is used in combination with griseoviridin mdpi.comnih.govsmolecule.commdpi.com. Griseoviridin is also a streptogramin antibiotic, classified as a Type A streptogramin mdpi.commcmaster.ca.

Studies have demonstrated that a combination of griseoviridin and this compound can markedly enhance anti-mycobacterial activity against both M. avium and M. intracellulare mdpi.comnih.gov. In an in vitro assay, a 1:1 mixture of griseoviridin and this compound showed synergistic activity against these mycobacteria mdpi.com. For instance, the MIC of griseoviridin on M. avium and M. intracellulare was significantly reduced when combined with this compound, resulting in up to 80-fold potentiation mdpi.com. The fractional inhibitory concentration (FIC) indexes for these combinations were below 0.5, further supporting the synergistic interaction mdpi.com.

Furthermore, the combination of griseoviridin and this compound has shown therapeutic effects comparable to that of ethambutol (B1671381) in a silkworm infection assay with Mycobacterium smegmatis mdpi.comnih.gov. This suggests the potential in vivo efficacy of this combination against mycobacterial infections mdpi.comnih.gov. The synergistic activity observed between griseoviridin (Type A) and this compound (Type B) against mycobacteria aligns with the known synergistic mechanisms of streptogramin combinations targeting the bacterial ribosome mdpi.com.

Advanced Research Methodologies in Etamycin a Studies

Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopic methods are crucial for determining the three-dimensional structure of Etamycin (B1203400) A and understanding its conformational preferences, which are closely linked to its biological activity.

High-Resolution NMR (Variable-Temperature, 2D NOESY)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including variable-temperature NMR and 2D NOESY (Nuclear Overhauser Effect Spectroscopy), is a powerful tool for the structural and conformational analysis of Etamycin A. Variable-temperature NMR can be used to study conformational equilibria and dynamic processes within the molecule. rsc.orgnih.gov Changes in chemical shifts and signal patterns at different temperatures provide insights into the flexibility and interconversion of different conformers. rsc.orgnih.gov

2D NOESY experiments are particularly valuable for determining the three-dimensional structure of molecules in solution. By identifying through-space correlations between protons, NOESY data can be used to establish distance constraints, which are then used in computational methods to calculate the molecule's conformation. Comparing 2D NOESY spectra in different solvents, such as DMSO-d6 versus CDCl3, can help assess solvent-dependent folding and conformational preferences. Integrating NMR data with molecular dynamics simulations can further aid in modeling energy barriers between different conformers.

Mass Spectrometry (LC-MS, ESI-HRMS, MS/MS)

Mass spectrometry techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS), Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS), and tandem Mass Spectrometry (MS/MS), are essential for the identification, characterization, and structural elucidation of this compound and its potential metabolites or derivatives.

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the analysis of complex mixtures containing this compound. jfda-online.comwikipedia.org ESI-HRMS provides highly accurate mass measurements, which are critical for determining the elemental composition of the compound and confirming its molecular formula (C44H62N8O11). nih.govsmolecule.comnih.gov MS/MS, or tandem mass spectrometry, involves the fragmentation of ions and analysis of the resulting fragment ions. This technique provides detailed structural information by revealing the connectivity of atoms within the molecule. jfda-online.comwikipedia.orgnih.govnih.gov LC-MS/MS is widely used for the identification and quantification of compounds in complex biological or environmental samples. jfda-online.comnih.govnih.gov

Predicted Collision Cross Section (CCS) values can also be calculated for different adducts of this compound using techniques like ESI-MS, providing additional data points for identification and characterization. uni.lu

Cryo-Electron Microscopy for Ribosome-Antibiotic Complexes

Cryo-Electron Microscopy (cryo-EM) has emerged as a powerful technique for visualizing the structures of large macromolecular complexes, including ribosomes bound to antibiotics like this compound. sciety.orgresearchgate.netebi.ac.uknih.govbiorxiv.orgesrf.frnih.gov By obtaining high-resolution 3D reconstructions of ribosome-Etamycin A complexes, researchers can precisely map the binding site of the antibiotic on the ribosome and understand the molecular interactions that mediate its inhibitory effect on protein synthesis. sciety.orgresearchgate.netebi.ac.uknih.govbiorxiv.orgnih.gov

Cryo-EM studies have been instrumental in deciphering the structural basis for the context-specificity of translation inhibition by this compound. sciety.orgresearchgate.net For example, cryo-EM structures at resolutions as high as 2.2 Å have revealed the binding site of this compound in the nascent peptide tunnel of the ribosome. sciety.orgresearchgate.net These structures can show detailed interactions, such as stacking interactions and hydrogen bonds between this compound and ribosomal RNA residues like A2062. researchgate.net Visualizing the ribosome complex with bound tRNAs and this compound allows researchers to understand how the antibiotic interferes with peptide bond formation and translation elongation. researchgate.net

Molecular and Cellular Biology Techniques

Molecular and cellular biology techniques are employed to investigate the biological activity of this compound, its effects on protein synthesis, and the factors influencing its efficacy.

In Vitro Translation Assays

In vitro translation assays are cell-free systems that allow for the study of protein synthesis under controlled laboratory conditions. fishersci.comthermofisher.combiorxiv.org These assays are valuable for assessing the ability of this compound to inhibit translation and for determining its potency. By adding this compound to a cell-free system containing ribosomes, mRNA templates, tRNAs, and other necessary components, researchers can measure the level of protein synthesis and determine how it is affected by the antibiotic. fishersci.comthermofisher.combiorxiv.org

In vitro translation systems can utilize various sources for the translation machinery, including bacterial or eukaryotic cell lysates. thermofisher.combiorxiv.org They can be used to study both cap-dependent and cap-independent translation. fishersci.com These assays offer advantages such as rapid readout and amenability to high-throughput screening of translational inhibitors. fishersci.com While in vitro assays provide valuable information on the direct effect of this compound on the translation machinery, it's important to note that results may sometimes differ from in vivo observations. biorxiv.org

Toe-seq Method for Context-Specificity

The Toe-seq method is a high-throughput technique used to study ribosome progression and stalling along mRNA at codon resolution. sciety.orgresearchgate.netresearchgate.net This method is particularly useful for assessing the context-specificity of translation inhibitors like this compound. sciety.orgresearchgate.netresearchgate.net By combining toe-printing with next-generation sequencing, Toe-seq allows researchers to monitor ribosome positions on a large library of mRNAs in parallel. sciety.orgresearchgate.netbiorxiv.orgresearchgate.net

Data obtained by Toe-seq have demonstrated the context-specificity of this compound action, revealing that its inhibitory effect can depend on the specific mRNA sequence being translated. sciety.orgresearchgate.netresearchgate.net This method can identify specific mRNA sequences or nascent peptide motifs that lead to ribosome stalling in the presence of this compound. biorxiv.org Comparing the context-specificity of this compound with other antibiotics, such as erythromycin (B1671065) and tetracenomycin X, can reveal important differences and commonalities in their mechanisms of action. sciety.orgresearchgate.net

Time-Kill Curve Experiments

Time-kill curve experiments are a fundamental in vitro method used to assess the rate and extent of bacterial killing by an antimicrobial agent over time. For this compound, these experiments have been instrumental in demonstrating its bactericidal activity against susceptible pathogens. Studies have shown that this compound exhibits favorable time-kill kinetics compared to other antibiotics, such as vancomycin, indicating a potentially faster action against certain bacteria like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These experiments typically involve exposing bacterial cultures to various concentrations of this compound over a defined period (e.g., 0–72 hours) and periodically measuring the number of viable bacteria.

Intracellular Bacterial Replication Assays

Given that some bacterial pathogens, such as Mycobacterium abscessus, can reside and replicate within host cells, intracellular bacterial replication assays are crucial for evaluating the efficacy of antibiotics against these intracellular infections. nih.govmdpi.com These assays involve infecting host cells, such as murine bone marrow-derived macrophages (mBMDMs), with bacteria and then treating the infected cells with this compound. nih.govmdpi.commdpi.com The number of intracellular bacteria is subsequently quantified over time to determine the compound's ability to inhibit replication within the host cellular environment. nih.govmdpi.comsemanticscholar.org Studies using these assays have shown that this compound can effectively inhibit the growth of intracellular M. abscessus without causing significant cytotoxicity to the host cells at effective concentrations. nih.govmdpi.com For instance, research has demonstrated a significant reduction in intracellular M. abscessus signals in macrophages treated with this compound in a concentration-dependent manner. nih.gov

Animal Models for Preclinical Efficacy

Animal models play a vital role in evaluating the in vivo efficacy of this compound and its potential as a therapeutic agent. These models provide a more complex biological system to assess the compound's activity, distribution, and impact on infection outcomes.

Murine Infection Models

Murine (mouse) infection models are commonly used in preclinical studies to evaluate the efficacy of antibiotics against systemic or localized bacterial infections. nih.govpaperdigest.org In the context of this compound, murine models have been utilized to assess its protective effects against lethal infections, such as those caused by MRSA. nih.gov Studies have shown that this compound can significantly reduce mortality rates in murine models of systemic MRSA infection compared to untreated control groups. nih.gov For example, in one study, mice treated with this compound showed a significantly lower mortality rate (20%) compared to untreated controls (75%) over a 72-hour monitoring period.

Zebrafish (Danio rerio) Infection Models

The zebrafish model has emerged as a valuable tool for studying infectious diseases and screening potential antimicrobial agents, particularly for mycobacterial infections like Mycobacterium abscessus. nih.govmdpi.comnih.govhanyang.ac.krresearchgate.netresearchgate.net Zebrafish embryos are susceptible to infection and allow for real-time visualization of bacterial dissemination and the host response. mdpi.comresearchgate.net Research using zebrafish infected with M. abscessus has demonstrated that this compound can extend the lifespan of infected fish and reduce the bacterial burden. nih.govmdpi.comnih.govhanyang.ac.krresearchgate.netresearchgate.net Studies have shown improved survival rates in zebrafish treated with varying concentrations of this compound following M. abscessus infection. nih.govmdpi.comresearchgate.net For instance, treatment with 50 µM this compound resulted in a significantly higher survival rate (85%) compared to untreated controls at 13 days post-infection. mdpi.comresearchgate.net The zebrafish model has also been used to compare the efficacy of this compound to existing treatments like clarithromycin (B1669154), showing promising results for this compound. nih.govmdpi.comnih.govhanyang.ac.krresearchgate.netresearchgate.net

Here is a table summarizing survival data from a zebrafish infection model study:

Treatment Concentration (µM)Survival Rate at 13 dpi (%)
Untreated Control~10
This compound (10)30 researchgate.net
This compound (25)45 researchgate.net
This compound (50)85 mdpi.comresearchgate.net
Clarithromycin (50)~44 researchgate.net

Biosynthetic Pathway Elucidation Techniques

Understanding the biosynthetic pathway of this compound is crucial for potential future efforts in pathway engineering and combinatorial biosynthesis to generate novel analogues. Various techniques have been employed to unravel the steps and precursors involved in its production by Streptomyces griseoviridus. nih.govcdnsciencepub.comcdnsciencepub.comtandfonline.comrsc.org

Radiotracer Studies with Labeled Precursors

Radiotracer studies using isotopically labeled precursors have been a key technique in establishing the biosynthetic origin of the different components of the this compound molecule. nih.govcdnsciencepub.comcdnsciencepub.comtandfonline.comrsc.org By feeding microbial cultures with amino acids or other potential precursors labeled with isotopes like Carbon-14 (¹⁴C), researchers can track their incorporation into the final antibiotic structure. nih.govcdnsciencepub.comcdnsciencepub.comtandfonline.com These studies have identified the specific amino acids that serve as building blocks for this compound. For example, radiotracer experiments have shown the incorporation of L-[U-¹⁴C]threonine and L-[U-¹⁴C]alanine into the corresponding moieties in the antibiotic. cdnsciencepub.comcdnsciencepub.com Studies with ¹⁴C-labeled L-leucine have indicated its incorporation into both D-leucine and N-β-dimethyl-L-leucine components. cdnsciencepub.com Furthermore, radiotracer studies have been used to investigate the origin of the 3-hydroxypicolinic acid moiety, demonstrating its derivation from L-lysine. tandfonline.comrsc.org Short-term incubation experiments with precursors like ¹⁴C-L-leucine and ¹⁴CH₃-L-methionine have provided insights into the kinetics of incorporation and suggested a non-ribosomal mechanism for this compound biogenesis. nih.gov

Here is a table summarizing the incorporation of some labeled precursors into this compound:

Labeled PrecursorIncorporated Moiety(ies) in this compound
L-[U-¹⁴C]ThreonineThreonine moiety
L-[U-¹⁴C]AlanineAlanine (B10760859) moiety
L-[U-¹⁴C]LeucineD-leucine and N-β-dimethyl-L-leucine
¹⁴CH₃-L-MethionineMethyl groups of sarcosine (B1681465), phenylsarcosine, and dimethylleucine cdnsciencepub.com
L-[U-¹⁴C]Lysine3-hydroxypicolinic acid moiety
L-[U-¹⁴C]PhenylalanineL-α-phenylsarcosine
L-[U-¹⁴C]Prolineallo-4-hydroxy-D-proline
4-hydroxy-L-[G-³H]Prolineallo-4-hydroxy-D-proline
[1-¹⁴C]GlycineSarcosine
[1-¹⁴C]SarcosineSarcosine

Enzyme Purification and Characterization

Studies into the biosynthesis of this compound, a complex depsipeptide antibiotic, have involved the purification and characterization of key enzymes responsible for specific modifications of precursor molecules. These enzymatic investigations are crucial for understanding the intricate non-ribosomal peptide synthesis (NRPS) pathway involved in this compound production by organisms such as Streptomyces griseoviridus. nih.gov

One such enzyme that has been the subject of purification and characterization is proline 4-hydroxylase from Streptomyces griseoviridus P8648. This enzyme is a 2-oxoacid, ferrous-dependent dioxygenase and plays a role in the biosynthesis of this compound by hydroxylating L-proline. portlandpress.comnih.gov Purification of this enzyme to near apparent homogeneity was achieved, albeit in low yield. portlandpress.comnih.gov Characterization revealed that this proline 4-hydroxylase is a monomeric enzyme with an approximate molecular weight of 38,000 as determined by gel filtration. portlandpress.comnih.gov It exhibits typical requirements for ferrous ion (Fe²⁺) and 2-oxoglutarate for its activity. portlandpress.comnih.gov The enzyme catalyzes the hydroxylation of L-proline, resulting in the formation of trans-4-hydroxy-L-proline. qmul.ac.uk Interestingly, L-proline-uncoupled turnover of 2-oxoglutarate to succinate (B1194679) and CO₂ was observed. portlandpress.comnih.gov While L-ascorbate did not stimulate the L-proline-coupled turnover of 2-oxoglutarate, it did stimulate the uncoupled turnover. portlandpress.comnih.gov Furthermore, L-ascorbate caused a time-dependent inhibition of L-proline hydroxylation. portlandpress.comnih.gov Studies involving diethyl pyrocarbonate suggested the presence of histidine residue(s) at the active site, as inactivation by this reagent could be partially prevented by the inclusion of L-proline and 2-oxoglutarate. portlandpress.comnih.gov

Another enzyme relevant to this compound biosynthesis that has been investigated is a 3-hydroxypicolinic acid activating enzyme from Streptomyces griseoviridus. nih.gov this compound contains 3-hydroxypicolinic acid as its chromophoric group. nih.gov This activating enzyme has been purified to apparent homogeneity. nih.gov It catalyzes both the 3-hydroxypicolinic acid-dependent ATP-pyrophosphate exchange and the formation of 3-hydroxypicolinic acid adenylate from 3-hydroxypicolinic acid and ATP. nih.gov SDS-polyacrylamide gel electrophoresis indicated that this enzyme is a single polypeptide chain with a molecular weight between 56,000 and 58,000. nih.gov The molecular mass of the native enzyme was found to be in the same range. nih.gov Beyond 3-hydroxypicolinic acid, the enzyme also catalyzes the formation of adenylates from picolinic acid, nicotinic acid, and 2-pyrazinecarboxylic acid. nih.gov The ability of this enzyme to activate these related compounds suggests its involvement in the biosynthesis of this compound and potentially other mikamycin B antibiotics. nih.gov

General enzyme purification procedures often involve steps such as cell extraction, ammonium (B1175870) sulfate (B86663) fractionation, and various chromatographic techniques including ion exchange chromatography, gel filtration (size exclusion chromatography), and affinity chromatography. mlsu.ac.in These methods separate proteins based on properties like solubility, size, charge, and binding affinity. Characterization techniques commonly employed include SDS-PAGE for purity and molecular weight estimation, analytical gel filtration, and mass spectrometry. Kinetic parameters such as Km and kcat are determined to understand enzyme efficiency and substrate binding. asm.org

Detailed research findings on the proline 4-hydroxylase from Streptomyces griseoviridus P8648 provide specific insights into its enzymatic activity and characteristics:

ParameterValueMethod/ObservationSource
Molecular Weight (Monomer)~38,000Gel filtration (Superdex-G75) portlandpress.comnih.gov
Cofactor RequirementFe²⁺Strict requirement portlandpress.comnih.gov
Cosubstrate Requirement2-oxoglutarateStrict requirement portlandpress.comnih.gov
Hydroxylation Producttrans-4-hydroxy-L-prolineCatalyzed reaction qmul.ac.uk
Uncoupled TurnoverObserved2-oxoglutarate to succinate and CO₂ without L-proline portlandpress.comnih.gov
Effect of L-AscorbateStimulates uncoupled turnover, inhibits coupled turnoverKinetic observation portlandpress.comnih.gov
Active Site Residue IndicationHistidineInactivation by diethyl pyrocarbonate portlandpress.comnih.gov

Research on the 3-hydroxypicolinic acid activating enzyme from Streptomyces griseoviridus provided the following key characteristics:

ParameterValueMethod/ObservationSource
Molecular Weight (Polypeptide)56,000 - 58,000SDS-PAGE nih.gov
Molecular Weight (Native)In the same rangeDetermined experimentally nih.gov
Catalytic ActivityATP-pyrophosphate exchange, adenylate formationEnzyme assay nih.gov
Substrate Specificity3-hydroxypicolinic acid, picolinic acid, nicotinic acid, 2-pyrazinecarboxylic acidAdenylate formation catalyzed nih.gov

These purification and characterization studies are fundamental to dissecting the complex enzymatic machinery responsible for the biosynthesis of this compound, providing a basis for further investigations into the mechanisms of these enzymes and the potential for pathway engineering.

Future Perspectives and Research Directions

Elucidation of Remaining Biosynthetic Intermediates and Enzymes

Understanding the complete biosynthetic pathway of Etamycin (B1203400) A is crucial for potential yield improvement and the generation of novel analogs through biosynthetic engineering. While some studies have investigated the incorporation of precursors like L-leucine and L-methionine into Etamycin A, indicating a non-ribosomal synthesis mechanism, the full suite of enzymatic steps and intermediates involved remains to be fully elucidated. nih.gov Future research aims to identify and characterize the remaining enzymes and intermediate compounds in the biosynthetic pathway of this compound produced by Streptomyces griseoviridus or other producing strains. This involves genetic studies to identify the complete biosynthetic gene cluster and biochemical analyses to determine the function of each enzyme and the structure of transient intermediates. Such knowledge would facilitate targeted genetic manipulation of the producing organisms to enhance this compound production or to introduce modifications leading to new etamycin-class compounds.

Rational Design of Novel Analogs with Improved Efficacy and Specificity

The rational design of novel this compound analogs is a key area for future research, aiming to improve efficacy, broaden the spectrum of activity, overcome resistance mechanisms, and enhance pharmacokinetic properties. nih.govrsc.org By understanding the structure-activity relationships of this compound and its interaction with the bacterial ribosome, researchers can design modifications to the depsipeptide structure. This could involve altering amino acid residues, modifying the macrolactone ring, or introducing functional groups to enhance binding affinity to the ribosome, improve cellular uptake, or reduce susceptibility to enzymatic inactivation by resistant bacteria. rsc.org Computational modeling and structure-based drug design techniques will play a significant role in predicting the effects of structural modifications on binding affinity and biological activity before synthesis and testing.

Comprehensive Understanding of Ribosomal Interaction Mechanisms and Context Specificity

A comprehensive understanding of how this compound interacts with the bacterial ribosome at a molecular level is vital for rational drug design and predicting potential resistance pathways. This compound, as a Group B streptogramin, binds to the 50S ribosomal subunit, inhibiting protein synthesis. ontosight.ai Future research will focus on high-resolution structural studies, such as cryo-electron microscopy, to precisely map the binding site of this compound on the ribosome from various bacterial species. researchgate.netembl.org Investigating the conformational changes induced in the ribosome upon this compound binding and understanding the context specificity of its interaction (e.g., how it affects translation of different mRNA sequences) will provide deeper insights into its mechanism of action and how bacteria might develop resistance.

Exploration of Synergistic Combinations with Other Antimicrobial Agents

Exploring synergistic combinations of this compound with other antimicrobial agents holds significant potential for treating resistant infections and potentially reducing the emergence of new resistance. Studies have shown that streptogramin antibiotics, including Group A and Group B components, can exhibit synergistic effects when used in combination. ontosight.aimdpi.comgoogle.comgoogle.com Future research will investigate combinations of this compound with other classes of antibiotics, as well as with other streptogramins like griseoviridin (B1245102) (a Group A streptogramin), to identify combinations that exhibit enhanced activity against a wider range of pathogens, particularly those resistant to current treatments. mdpi.commdpi.com These studies will involve in vitro checkerboard assays and in vivo infection models to evaluate the synergistic potential and optimal ratios of the combined agents.

Discovery of New Etamycin-Class Compounds from Diverse Natural Sources

The ongoing search for new natural products from diverse sources, particularly marine environments and underexplored microbial niches, is expected to yield novel etamycin-class compounds. nih.govucsd.edumdpi.comdeakin.edu.aumdpi.com Marine-derived Streptomyces species, for instance, have already been shown to produce new etamycin analogs like the fijimycins. nih.govucsd.edu Future bioprospecting efforts will continue to explore these environments using advanced isolation and screening techniques to discover new microbial strains producing etamycin-like depsipeptides. researchgate.net Characterizing the chemical structures and biological activities of these new compounds will expand the library of etamycin-class antibiotics and may reveal compounds with improved properties or novel mechanisms of action.

Development of Advanced Methodologies for High-Throughput Screening and Analysis

The development of advanced methodologies for high-throughput screening (HTS) and analysis is crucial to accelerate the discovery and characterization of new etamycin-class compounds and their analogs. nih.govasm.orgasm.org Future efforts will focus on creating more sensitive and specific HTS assays that can rapidly identify compounds with desired activities, such as potent ribosomal inhibition or activity against specific resistant pathogens. nih.gov This includes the development of reporter-gene assays that signal inhibition of protein synthesis or other relevant cellular processes. asm.orgasm.org Furthermore, advanced analytical techniques, such as hyphenated mass spectrometry and automated structural elucidation tools, will be refined to enable rapid characterization of the chemical structures of newly discovered compounds from complex natural extracts or synthetic libraries.

Q & A

Q. What is the primary mechanism of action of Etamycin A against Gram-positive bacteria?

this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, specifically blocking peptidyl transferase activity during translation. This mechanism is characteristic of streptogramin antibiotics, which disrupt peptide bond formation, leading to bacteriostatic or bactericidal effects depending on concentration and bacterial susceptibility .

Q. How is this compound structurally characterized, and what analytical methods are essential for its identification?

this compound is a depsipeptide containing nonribosomal peptide synthetase (NRPS)-derived components. Key characterization methods include:

  • High-resolution mass spectrometry (HRESIMS) for molecular weight determination.
  • 1D/2D NMR spectroscopy to resolve structural features, such as D-α-phenylalanine and L-α-phenylalanine residues.
  • Optical rotation measurements to confirm stereochemical configurations .

Q. What standard assays are used to evaluate this compound’s antibacterial activity?

  • Broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens.
  • Time-kill curve experiments to assess bactericidal vs. bacteriostatic effects over 24–72 hours (e.g., survival rate comparisons between treated and control groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported MIC values for this compound against MRSA strains?

Discrepancies in MICs (e.g., 1–16 µg/mL) may arise from:

  • Strain variability : Differences between community-acquired (CA-MRSA) and hospital-acquired (HA-MRSA) strains.
  • Inoculum preparation : Variations in bacterial density (e.g., 5 × 10⁵ CFU/mL vs. 1 × 10⁶ CFU/mL).
  • Culture media : Cation-adjusted Mueller-Hinton broth vs. nutrient-rich media affecting drug solubility. Validate results using standardized protocols and include positive controls (e.g., vancomycin) .

Q. What experimental designs are recommended to assess this compound’s cytotoxicity in mammalian cell lines?

  • Cell viability assays : Use MTT or resazurin-based protocols for HEK293, HCT116, and primary cells (e.g., murine bone marrow-derived macrophages).
  • LDH release assays : Quantify membrane integrity to distinguish cytotoxic vs. cytostatic effects.
  • Concentration gradients : Test 0–50 µM ranges, noting HCT116-specific toxicity at ≥50 µM .

Q. How do conformational dynamics of this compound, observed in NMR studies, influence its bioactivity?

this compound exhibits multiple stable conformations due to cis-trans isomerization of hydroxyproline (Hyp) peptide bonds. To study this:

  • Use variable-temperature NMR (e.g., 25°C to 40°C) and solvent titration (CD3OD vs. DMSO-d6) to monitor conformational equilibria.
  • Correlate conformational flexibility with ribosomal binding efficiency using molecular docking simulations .

Q. What strategies enhance this compound’s efficacy in combination therapies?

  • Synergistic partners : Test with other streptogramins (e.g., virginiamycin M1) or β-lactams to overcome resistance.
  • Efflux pump inhibitors : Co-administer with verapamil to assess reduced MICs in resistant strains.
  • In vivo models : Use murine infection models to compare monotherapy vs. combination outcomes .

Methodological Considerations

Q. How should researchers design experiments to address this compound’s stability under physiological conditions?

  • pH stability assays : Incubate this compound in buffers mimicking physiological (pH 7.4) and lysosomal (pH 4.5) environments.
  • Serum stability tests : Use fetal bovine serum (FBS) to evaluate protein-binding effects.
  • LC-MS monitoring : Track degradation products over 24–72 hours .

Q. What statistical approaches are critical for analyzing time-dependent survival data in this compound studies?

  • Log-rank tests to compare survival curves between treated and control groups.
  • Multivariate Cox regression to adjust for confounding variables (e.g., inoculum size, temperature).
  • EC50/IC50 calculations using nonlinear regression models (e.g., four-parameter logistic curves) .

Q. How can researchers validate this compound’s target specificity in ribosomal inhibition assays?

  • Ribosome binding assays : Use purified 50S subunits and fluorescently labeled this compound for competitive binding studies.
  • CRISPR-Cas9 knockouts : Generate ribosomal protein L3/L22 mutants in S. aureus to assess resistance mechanisms .

Data Interpretation and Reporting

Q. How should conflicting data on this compound’s cytotoxicity be reported in manuscripts?

  • Contextualize findings : Highlight cell-type specificity (e.g., HCT116 vs. HEK293).
  • Dose-response clarity : Differentiate between therapeutic (antibacterial) and cytotoxic concentrations.
  • Ethical reporting : Adhere to ICMJE guidelines for chemical safety and reproducibility .

Q. What are best practices for presenting NMR conformational data in publications?

  • Assign peaks rigorously : Use 2D TOCSY and ROESY spectra to resolve overlapping signals.
  • Deposit raw data : Share NMR spectra in public repositories (e.g., Zenodo) for peer validation.
  • Avoid overinterpretation : Acknowledge limitations in detecting transient conformations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.